4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex heterocyclic compound that features a benzo[b]thiophene core, a thiazepane ring, and a thiophene moiety
Mechanism of Action
Target of Action
Similar compounds with a thiophene nucleus have been reported to interact with a variety of biological targets, including cannabinoid receptors , and have shown antimicrobial properties .
Mode of Action
Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by further functionalization to introduce the thiazepane ring . The reaction conditions often require a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazepane rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog with a single thiophene ring.
Thiazepane: A compound with a similar thiazepane ring but lacking the benzo[b]thiophene core.
Thiophene: A basic heterocyclic compound with a single thiophene ring.
Uniqueness
4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of a benzo[b]thiophene core, a thiazepane ring, and a thiophene moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS3/c20-18(17-12-13-4-1-2-5-14(13)23-17)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,12,16H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDFTIDYKAWBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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